Wyosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52662-10-9 |
|---|---|
Molecular Formula |
C14H17N5O5 |
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(17(2)14(18)16-6)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9-,10-,13-/m1/s1 |
InChI Key |
JCZSFCLRSONYLH-QYVSTXNMSA-N |
SMILES |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O |
Isomeric SMILES |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O |
Appearance |
Solid powder |
Other CAS No. |
52662-10-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-ribofuranosyl-4,9-dihydro-4,6-dimethyl-9-oxo-1H- imidazo(1,2-a)purine wyosine Y base 3-beta-D-ribofuranoside Y nucleoside Yt nucleoside |
Origin of Product |
United States |
Biosynthesis of Wyosine and Its Derivatives
Foundational Enzymatic Steps in Wyosine Biosynthesis
The initial steps in the biosynthesis of all this compound derivatives are conserved across eukaryotes and archaea and involve the methylation of guanosine (B1672433) and subsequent radical-mediated biotransformations. mdpi.comresearchgate.netsemanticscholar.org
Initial Formation of 1-Methylguanosine (B33566) (m1G37)
The first committed step in the biosynthesis of this compound and its derivatives is the formation of 1-methylguanosine (m1G) at position 37 of tRNAPhe. nih.govreactome.orgmdpi.comresearchgate.netsemanticscholar.org This modification is catalyzed by an S-adenosyl-L-methionine (AdoMet)-dependent tRNA methyltransferase. mdpi.comresearchgate.netfrontiersin.orgnih.gov In eukaryotes and archaea, this enzyme belongs to the Trm5 family. mdpi.comresearchgate.netfrontiersin.org Trm5 enzymes are distinct from their bacterial counterparts, TrmD, which catalyze the same methylation reaction but are structurally unrelated. frontiersin.orgnih.gov The methylation by Trm5 involves the transfer of a methyl group from AdoMet to the N1 position of the guanine (B1146940) base in tRNAPhe, resulting in the formation of m1G37 and S-adenosyl-L-homocysteine (AdoHcy). researchgate.netfrontiersin.orgnih.govresearchgate.net This methylation introduces a fixed positive charge on the purine (B94841) ring of guanosine. wikipedia.org The m1G37 modification is essential for cell viability and plays a crucial role in preventing +1 translational frameshifting errors by stabilizing the codon-anticodon interaction. frontiersin.orgresearchgate.netwikipedia.org
Here is a table summarizing the initial methylation step:
| Substrate | Enzyme Family | Methyl Donor | Product | Byproduct | Position | Domain of Life (involved in this compound) |
| Guanosine37 | Trm5 | S-Adenosyl-L-Methionine | 1-Methylguanosine37 | S-Adenosyl-L-Homocysteine | 37 | Eukarya, Archaea |
Radical S-Adenosyl-L-Methionine Dependent Biotransformations
Following the formation of m1G37, the subsequent steps in this compound biosynthesis involve complex radical-mediated reactions catalyzed by enzymes belonging to the Radical S-Adenosyl-L-Methionine (Radical-SAM) superfamily. oup.comresearchgate.netsemanticscholar.orgnih.gov These enzymes utilize a [4Fe-4S] cluster to reductively cleave AdoMet, generating a highly reactive 5'-deoxyadenosyl radical. nih.govebi.ac.uk This radical initiates a series of transformations, including the insertion of a two-carbon unit derived from pyruvate (B1213749), to form the tricyclic core of this compound derivatives. oup.comnih.govebi.ac.uktandfonline.com
The enzyme responsible for the formation of the core tricyclic structure, 4-demethylthis compound (B1206707) (imG-14), from m1G37 is known as TYW1 in eukaryotes and TAW1 in archaea. researchgate.netsemanticscholar.orgnih.govmicropublication.orgnih.gov TYW1 is a metalloenzyme containing two iron-sulfur clusters: a canonical [4Fe-4S] cluster involved in AdoMet activation and a second [4Fe-4S] cluster that interacts with the second substrate, pyruvate. nih.govebi.ac.uk The reaction catalyzed by TYW1 is chemically challenging and involves the building of a new aromatic ring on the m1G37 backbone. nih.govtandfonline.com Research has shown that pyruvate provides the two carbons necessary for the formation of the imidazoline (B1206853) ring in 4-demethylthis compound. oup.comnih.govtandfonline.com
Eukaryotic this compound Biosynthetic Pathways
In eukaryotes, the biosynthesis of this compound derivatives, particularly wybutosine (B12426080) (yW), is a multi-step pathway involving several sequential enzymatic reactions. nih.govoup.comreactome.orgmdpi.comembopress.org While this compound (imG) itself is found in some eukaryotes like Torulopsis utilis and in the mitochondria of Trypanosoma brucei, the more complex wybutosine is prevalent in organisms like Saccharomyces cerevisiae and mammals. oup.comoup.commdpi.com The eukaryotic pathway for wybutosine synthesis in S. cerevisiae involves at least five distinct enzymes acting in a strict sequential order. nih.govoup.commdpi.com
Sequential Enzymatic Catalysis in Saccharomyces cerevisiae
The biosynthetic route to wybutosine in Saccharomyces cerevisiae has been extensively studied and involves a series of enzymatic steps starting from m1G37. nih.govmdpi.comembopress.orgnih.gov This pathway highlights the sequential action of specific enzymes, each catalyzing a distinct modification.
tRNA:m1G37 Methyltransferase (Trm5) Activity
As the initial step in the eukaryotic pathway, the tRNA:m1G37 methyltransferase (Trm5p in S. cerevisiae) catalyzes the formation of m1G37 from guanosine at position 37 of tRNAPhe, using S-adenosyl-L-methionine as the methyl donor. nih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netnih.gov This reaction occurs in the nucleus in S. cerevisiae. mdpi.com Trm5 is encoded by a single gene in yeast. researchgate.netsemanticscholar.org The activity of Trm5 is crucial as m1G37 serves as the precursor for all downstream this compound modifications. nih.govoup.comnih.gov
4-Demethylthis compound Synthase (TYW1) Reaction Mechanism
The second step in the S. cerevisiae wybutosine biosynthetic pathway is catalyzed by the enzyme 4-demethylthis compound synthase, also known as TYW1. nih.govresearchgate.netsemanticscholar.orgtandfonline.comembopress.orgnih.gov TYW1 is an iron-sulfur cluster protein responsible for the formation of the tricyclic core structure, 4-demethylthis compound (imG-14), from m1G37. researchgate.netsemanticscholar.orgembopress.orgnih.gov This enzyme belongs to the Radical-SAM superfamily and utilizes FMN as a cofactor. tandfonline.comnih.gov The reaction mechanism of TYW1 is complex and involves the condensation of m1G37 with pyruvate. nih.govtandfonline.commicropublication.org
A proposed catalytic reaction mechanism for holo-TYW1 involves the binding of AdoMet to a [4Fe-4S] cluster (Cluster I) and pyruvate to a second [4Fe-4S] cluster (Cluster II). nih.govtandfonline.com In the presence of electrons, the Cluster I-AdoMet complex is reduced, leading to the reductive cleavage of AdoMet and the generation of a 5'-deoxyadenosyl radical. nih.govtandfonline.com This radical is believed to abstract a hydrogen atom from the methyl group of m1G37, generating a carbon radical on the methyl group. nih.gov This radical then participates in a condensation reaction with pyruvate, ultimately leading to the formation of the imidazoline ring and 4-demethylthis compound. oup.comnih.govtandfonline.com The presence of two distinct iron-sulfur clusters in TYW1 is notable and suggests a synergistic mechanism for catalyzing this challenging radical insertion reaction. nih.gov
Here is a table summarizing the TYW1 catalyzed reaction:
| Substrate | Enzyme | Co-substrates | Product | Enzyme Type | Key Features |
| 1-Methylguanosine37 | TYW1 | S-Adenosyl-L-Methionine, Pyruvate | 4-Demethylwyosine37 | Radical-SAM Metalloenzyme | Contains two [4Fe-4S] clusters |
TYW2-Mediated Aminocarboxypropyl Group Transfer
TYW2, also known as tRNA-aminocarboxypropyltransferase, plays a critical role in the this compound biosynthetic pathway by catalyzing the transfer of an α-amino-α-carboxypropyl (acp) group. nih.govplos.orgresearchgate.netnih.gov This group is transferred from S-adenosylmethionine (AdoMet) to the C7 position of the imG-14 base, the tricyclic core structure. nih.govresearchgate.netpnas.org This reaction results in the formation of 7-aminocarboxypropyl-demethylthis compound (yW-86). reactome.orgembopress.orgnih.govpnas.org Studies involving human and archaeal TYW2 homologs have confirmed this enzymatic activity, demonstrating that TYW2 specifically directs the acp group of AdoMet to the substrate binding pocket, unlike typical methyltransferases that transfer a methyl group. plos.orgpnas.org
Table 1: TYW2-Mediated Reaction
| Enzyme | Substrate(s) | Product(s) | Group Transferred | Source of Group |
| TYW2 | imG-14, AdoMet | 7-aminocarboxypropyl-demethylthis compound (yW-86) | α-amino-α-carboxypropyl (acp) | AdoMet |
N4-Methylation Catalyzed by TYW3
Following the addition of the aminocarboxypropyl group, the intermediate yW-86 undergoes methylation at the N4 position. oup.comembopress.orgresearchgate.net This reaction is catalyzed by the enzyme TYW3, an S-adenosylmethionine-dependent methyltransferase. embopress.orgnih.govtandfonline.com The methylation of yW-86 by TYW3 yields 7-aminocarboxypropylthis compound (yW-72). reactome.orgoup.comembopress.orgnih.govresearchgate.net TYW3 homologs are conserved across different organisms, and in yeast, TYW3 has been shown to specifically methylate yW-86. oup.comembopress.orgnih.govresearchgate.net
Table 2: TYW3-Catalyzed Reaction
| Enzyme | Substrate(s) | Product(s) | Methyl Donor | Methylated Position |
| TYW3 | yW-86, AdoMet | 7-aminocarboxypropylthis compound (yW-72) | AdoMet | N4 |
Methoxycarbonylation and Methylation by TYW4
TYW4 is a bifunctional enzyme involved in the later steps of wybutosine biosynthesis, catalyzing both methylation and methoxycarbonylation reactions. embopress.orgnih.govtandfonline.com TYW4 acts on the intermediate yW-72, first methylating the α-carboxy group to form yW-58. wikipedia.orgreactome.orgembopress.orgnih.gov Subsequently, TYW4 is responsible for the methoxycarbonylation of the α-amino group of the side chain of yW-58, leading to the formation of the mature wybutosine (yW). wikipedia.orgreactome.orgembopress.orgnih.gov In vitro reconstitution experiments have demonstrated that TYW4 can directly convert yW-72 to yW, suggesting its dual catalytic activity. embopress.org
Table 3: TYW4-Catalyzed Reactions
| Enzyme | Substrate(s) | Intermediate Product(s) | Final Product(s) | Reaction Type(s) |
| TYW4 | yW-72, AdoMet | yW-58 | Wybutosine (yW) | Methylation, Methoxycarbonylation |
Hydroxylation Reactions Involving TYW5
In some eukaryotic organisms, including humans, wybutosine (yW) can undergo further modification through hydroxylation, catalyzed by the enzyme TYW5. oup.comnih.govresearchgate.netuniprot.orguniprot.org TYW5 is a tRNA hydroxylase containing a Jumonji C (JmjC) domain and requires Fe(II) and 2-oxoglutarate as cofactors. nih.govuniprot.orguniprot.orggenecards.org TYW5 catalyzes the hydroxylation of yW to form hydroxywybutosine (OHyW). oup.comnih.govresearchgate.netuniprot.orguniprot.org Specifically, TYW5 hydroxylates 7-(α-amino-α-carboxypropyl)this compound (yW-72) into an undermodified hydroxywybutosine (OHyW*), which is then further transformed into mature hydroxywybutosine (OHyW), potentially involving TYW4 (LCMT2). uniprot.orguniprot.org
Table 4: TYW5-Catalyzed Reaction
| Enzyme | Substrate(s) | Product(s) | Cofactors |
| TYW5 | Wybutosine (yW) or yW-72 | Hydroxywybutosine (OHyW) | Fe(II), 2-oxoglutarate |
Diversity of this compound Derivatives in Eukaryotic Systems
Eukaryotic systems exhibit a diversity of this compound derivatives, primarily stemming from the sequential action of the TYW enzymes on the m1G37 precursor. nih.govoup.com While wybutosine (yW) is a common end product in many eukaryotes, further modifications can lead to other derivatives like hydroxywybutosine (OHyW). wikipedia.orgoup.comnih.gov The specific set of TYW enzymes present in an organism dictates the final this compound derivative profile. nih.govoup.com
Biosynthesis of Wybutosine (yW)
The biosynthesis of wybutosine (yW) in eukaryotes is a multi-step pathway starting from m1G37. wikipedia.orgreactome.orgembopress.orgnih.gov The pathway involves the sequential action of TYW1, TYW2, TYW3, and TYW4. reactome.orgembopress.orgnih.gov TYW1 forms the tricyclic imG-14 core. reactome.orgembopress.orgnih.gov TYW2 adds the aminocarboxypropyl group to form yW-86. reactome.orgembopress.orgnih.gov TYW3 methylates yW-86 to produce yW-72. reactome.orgembopress.orgnih.gov Finally, TYW4 performs methylation and methoxycarbonylation on yW-72 to yield wybutosine (yW). wikipedia.orgreactome.orgembopress.orgnih.gov This pathway has been well-characterized in organisms like Saccharomyces cerevisiae. wikipedia.orgembopress.org
Table 5: Wybutosine (yW) Biosynthetic Pathway
| Step | Enzyme | Substrate(s) | Product(s) |
| 1 | TRM5 | Guanosine | m1G37 |
| 2 | TYW1 | m1G37, Pyruvate | imG-14 |
| 3 | TYW2 | imG-14, AdoMet | yW-86 |
| 4 | TYW3 | yW-86, AdoMet | yW-72 |
| 5 | TYW4 | yW-72, AdoMet | yW |
Pathways to Hydroxywybutosine (OHyW)
Hydroxywybutosine (OHyW) is a hydroxylated derivative of wybutosine found in some eukaryotes, including humans. oup.comnih.govresearchgate.netuniprot.orguniprot.org The formation of OHyW occurs through the action of TYW5, which catalyzes the hydroxylation of wybutosine (yW) or the intermediate yW-72. uniprot.orguniprot.org This hydroxylation step adds a hydroxyl group to the side chain of the this compound structure. nih.govuniprot.orguniprot.org The precise pathway may involve the hydroxylation of yW-72 by TYW5 to OHyW*, followed by further modification, potentially by TYW4 (LCMT2), to produce the mature OHyW. uniprot.orguniprot.org The presence of OHyW highlights the potential for further diversification of this compound structures beyond wybutosine in certain organisms. oup.comnih.gov
Table 6: Pathway to Hydroxywybutosine (OHyW)
| Step | Enzyme | Substrate(s) | Product(s) |
| 1 | TYW5 | Wybutosine (yW) or yW-72 | Hydroxywybutosine (OHyW) |
Organism-Specific this compound (imG) Formation (e.g., Torulopsis utilis)
While many eukaryotes produce wybutosine (yW) or its further modified forms like hydroxywybutosine (OHyW) as the final product of the this compound biosynthetic pathway, some organisms, such as the fungi Torulopsis utilis (now known as Candida utilis), specifically form this compound (imG) instead of wybutosine. researchgate.netsemanticscholar.orgnih.govscienceopen.comoup.com This indicates variations in the enzymatic machinery present in different species, leading to distinct end products in the this compound modification pathway. The pathway in T. utilis involves a subset of the enzymes found in organisms that produce more complex wybutosine derivatives. semanticscholar.orgscienceopen.com
Subcellular Localization of this compound Biosynthesis: Mitochondrial Pathway in Kinetoplastids
This compound derivatives are typically found in the cytoplasm of eukaryotes. oup.comnih.gov However, recent research has revealed the presence of this compound biosynthesis within the mitochondria of kinetoplastids, a group of protists that includes Trypanosoma brucei. researchgate.netoup.comoup.comnih.gov This is a notable exception, as this compound modifications had not been previously described in mitochondria. oup.comoup.com
In T. brucei, two distinct pathways for this compound biosynthesis and its derivatives exist: one in the cytosol and another in the mitochondria. oup.comoup.com The mitochondrial pathway in kinetoplastids is unique and involves specific paralogs of the enzymes found in the cytosolic pathway. oup.comnih.gov For instance, T. brucei possesses two TYW1 enzymes, TYW1L and TYW1S, which yield different this compound derivatives. oup.comoup.com TYW1S is involved in the formation of imG and is strictly localized to the mitochondria, while TYW1L contributes to the formation of wybutosine/hydroxywybutosine in both the cytosol and mitochondria. oup.comoup.com This compartmentalization and the presence of specific enzymes highlight an adaptation in kinetoplastids, potentially linked to their unique mitochondrial RNA editing processes. oup.comnih.gov The substrate for the mitochondrial this compound biosynthesis pathway is likely m1G37-containing tRNAPhe, which is imported from the cytosol. nih.gov
Archaeal this compound Biosynthetic Pathways
Archaea also possess this compound derivatives at position 37 of tRNAPhe, and their biosynthetic pathways share some similarities with eukaryotic pathways but also exhibit unique features and enzymes. researchgate.netoup.comnih.gov The biosynthesis of this compound derivatives in Archaea begins with the formation of 1-methylguanosine (m1G) catalyzed by Trm5 enzymes. nih.govresearchgate.net This is followed by the formation of the tricyclic imidazo-purine core, 4-demethylthis compound (imG-14), a key intermediate in the synthesis of various archaeal this compound derivatives, including yW-72, imG, and mimG. researchgate.netoup.comnih.govnih.gov
Identification and Characterization of Archaeal-Specific Enzymes (Taw Proteins)
The enzymes involved in the subsequent steps of this compound biosynthesis in Archaea are referred to as Taw proteins (tRNA archaeal this compound derivatives). nih.govmdpi.com These proteins are homologs of the eukaryotic TYW enzymes but exhibit variations in their distribution and activities across different archaeal lineages. researchgate.netnih.govoup.com
Taw1 Activity in Imidazo-Purine Ring Formation
The formation of the imidazo-purine ring, resulting in the intermediate 4-demethylthis compound (imG-14), is catalyzed by the Taw1 enzyme in Archaea. nih.govmdpi.com This step is analogous to the activity of the eukaryotic TYW1 enzyme. nih.govoup.com Taw1 is a radical S-adenosylmethionine (SAM) enzyme that initiates the ring closure using a 5'-deoxyadenosine (B1664650) radical. nih.govmdpi.comnsf.gov Studies have characterized the enzymatic activity of recombinant Taw1 from various archaeal species, demonstrating its role in the formation of imG-14 from m1G37. nih.gov
Taw2 and YW-86 Formation
In many Euryarchaeota, the intermediate imG-14 is further modified by the Taw2 enzyme. semanticscholar.orgoup.comnih.gov Taw2 is the archaeal homolog of eukaryotic TYW2 and catalyzes the transfer of a 3-amino-3-carboxypropyl (acp) group to the C7 atom of imG-14, leading to the formation of 7-aminocarboxypropyl-demethylthis compound (yW-86). semanticscholar.orgoup.comscienceopen.comnih.govgenesilico.plgenesilico.pl Experimental evidence, including in vitro studies with purified recombinant Taw2 from species like Methanocaldococcus jannaschii and Pyrococcus horikoshii, has confirmed its AdoMet-dependent C7-acp transferase activity. semanticscholar.orgnih.govgenesilico.pl
N4-Methyl Transferase Activity of Taw3
The Taw3 enzyme in Archaea is responsible for methyl transfer activity, specifically the methylation at the N4 position of the imidazo-purine ring. researchgate.netsemanticscholar.orgnih.govoup.comuniprot.org Taw3 is the archaeal homolog of eukaryotic TYW3. researchgate.netoup.comoup.com In species that encode both Taw1 and Taw2, Taw3 catalyzes the methylation of yW-86, the product of Taw2, to form yW-72. researchgate.netscienceopen.comoup.com Additionally, in some Crenarchaeota and the eukaryote Candida utilis that lack Taw2, Taw3 can directly methylate imG-14 (the product of Taw1) to produce this compound (imG) as the final product. researchgate.netoup.comoup.com While the function of archaeal Taw3 as an N4-methyltransferase has been predicted based on genetic distribution and homology, experimental reports specifically detailing its activity were less common historically compared to Taw1 and Taw2. semanticscholar.orgnih.gov However, its role in methylating the N4 position is established based on the structure of the final products and comparative analysis with eukaryotic pathways. researchgate.netoup.com
Here is a summary of the archaeal Taw enzymes and their activities:
| Enzyme | Eukaryotic Homolog | Substrate(s) | Product(s) | Key Activity | Archaeal Distribution |
| Taw1 | TYW1 | m1G37 | imG-14 | Imidazo-purine ring formation (radical SAM) | Widespread |
| Taw2 | TYW2 | imG-14 | yW-86 | C7-acp group transfer (AdoMet-dependent) | Mainly Euryarchaeota |
| Taw3 | TYW3 | yW-86, imG | yW-72, imG | N4-methyl transfer (AdoMet-dependent) | Mainly Crenarchaeota |
Bifunctional tRNA:m1G/imG2 Methyltransferases (aTrm5a/Taw22)
A remarkable feature in certain Archaea is the presence of bifunctional tRNA methyltransferases, specifically aTrm5a, also referred to as Taw22. researchgate.netnih.govnih.govgenesilico.plnih.govnih.gov These enzymes possess the unique ability to catalyze two distinct methylation reactions at position 37 of tRNAPhe. nih.govnih.govgenesilico.plnih.govnih.gov Firstly, they catalyze the N1-methylation of guanosine to form m1G, a reaction also performed by other Trm5 family members. nih.govnih.govnih.gov Secondly, and uniquely, aTrm5a/Taw22 can further methylate the C7 atom of 4-demethylthis compound (imG-14), an intermediate compound, to produce isothis compound (B13420988) (imG2). researchgate.netnih.govnih.govgenesilico.plnih.govnih.gov This dual specificity, acting on two chemically distinct guanosine derivatives at the same tRNA position, is characteristic of certain archaeal lineages and has no known homologs in eukaryotes. nih.govnih.govgenesilico.pl In some Archaea, such as Nanoarchaeum equitans and certain Thermoproteales, aTrm5a is the sole Trm5-type enzyme, suggesting its responsibility for both m1G and imG2 formation in these organisms. nih.govmdpi.com However, in other species like Sulfolobus solfataricus, aTrm5a (sometimes referred to as Taw21) exhibits only the C7-methyltransferase activity, producing imG2 from imG-14 but not forming m1G. nih.govmdpi.comnih.gov
Table 1: Bifunctional aTrm5a/Taw22 Activity in Archaea
| Organism | Enzyme Name (s) | Catalytic Activities | Reference |
| Pyrococcus abyssi | aTrm5a, Taw22 | m1G formation, imG2 formation from imG-14 | nih.govnih.govmdpi.com |
| Nanoarchaeum equitans | aTrm5a, Taw22 | m1G formation, imG2 formation from imG-14 | nih.govmdpi.com |
| Sulfolobus solfataricus | aTrm5a, Taw21 | imG2 formation from imG-14 | nih.govmdpi.comnih.gov |
Key Intermediate Compounds in Archaeal Pathways: 4-Demethylthis compound (imG-14)
Following the initial methylation to m1G, a crucial intermediate in the archaeal this compound biosynthesis pathway is 4-demethylthis compound (imG-14). researchgate.netnih.govoup.comnih.govmdpi.comnih.govresearchgate.netnih.gov This compound is formed from m1G through a complex radical-mediated reaction catalyzed by the enzyme Taw1 (archaeal homolog of eukaryotic TYW1). nih.govoup.commdpi.comresearchgate.net Taw1 incorporates a two-carbon unit, derived from pyruvate, onto the m1G backbone, leading to the formation of the characteristic tricyclic imidazo-purine ring structure that forms the core of this compound derivatives. oup.comresearchgate.netacs.org imG-14 serves as a branching point in the archaeal pathway, as it can be further modified by different enzymes to yield a variety of this compound derivatives. researchgate.netnih.govmdpi.comgenesilico.plnih.gov
Table 2: Key Intermediate in Archaeal this compound Biosynthesis
| Compound Name | Short Name | Precursor | Enzyme for Formation |
| 4-Demethylthis compound | imG-14 | m1G | Taw1 |
Extended Diversity of Archaeal this compound Derivatives
Archaea exhibit a greater diversity of this compound derivatives compared to eukaryotes. oup.commdpi.comoup.com While eukaryotes primarily produce wybutosine (yW) and its derivatives, Archaea synthesize compounds such as this compound (imG), isothis compound (imG2), 7-methylthis compound (mimG), and 7-aminocarboxypropyl-demethylthis compound (yW-86), among others. oup.comoup.commdpi.comoup.com This diversity arises from the action of different enzymes on the imG-14 intermediate. researchgate.netnih.govmdpi.comgenesilico.plnih.gov
This compound (imG) in Archaea
This compound (imG) is one of the this compound derivatives found in Archaea. researchgate.netoup.comnih.govoup.commdpi.comoup.comnih.govgenesilico.pl In some archaeal species, particularly certain Crenarchaeota, imG can be formed directly from the imG-14 intermediate. oup.com This conversion is catalyzed by the enzyme Taw3, which is the archaeal homolog of eukaryotic TYW3. researchgate.netoup.commdpi.com Taw3 is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. mdpi.com In species lacking the enzyme responsible for yW-86 formation (Taw2), Taw3 can catalyze the methylation of imG-14 to produce imG as a final product. oup.com
Isothis compound (imG2) Biosynthesis
Isothis compound (imG2) is another this compound derivative unique to Archaea, found in certain Thermococcales and Crenarchaeota. nih.govmdpi.comoup.comnih.gov Its biosynthesis involves the methylation of the imG-14 intermediate at the C7 position. researchgate.netnih.govnih.govgenesilico.plnih.govnih.govtandfonline.com As discussed earlier, this specific methylation is catalyzed by the bifunctional enzyme aTrm5a/Taw22 in some archaeal species, which also catalyzes the initial m1G formation. researchgate.netnih.govnih.govgenesilico.plnih.govnih.gov In other Archaea, a monofunctional aTrm5a enzyme, referred to as Taw21, is responsible solely for the C7-methylation of imG-14 to produce imG2. nih.govmdpi.comnih.gov imG2 is considered a likely intermediate in the biosynthesis of 7-methylthis compound (mimG). mdpi.com
Table 3: Biosynthesis of imG and imG2
| Derivative | Precursor | Enzyme (s) | Reaction |
| This compound (imG) | imG-14 | Taw3 | Methylation of imG-14 |
| Isothis compound (imG2) | imG-14 | aTrm5a/Taw22, Taw21 | C7-methylation of imG-14 |
7-Methylthis compound (mimG) Formation
7-Methylthis compound (mimG) is another archaeal-specific this compound derivative. nih.govmdpi.comoup.com Its formation is believed to occur through the methylation of isothis compound (imG2). mdpi.com This methylation step is catalyzed by the enzyme Taw3, which also participates in the formation of imG from imG-14. researchgate.netmdpi.com Taw3 methylates imG2 at the N3 position to form mimG. researchgate.net
Enzymatic Routes to 7-Aminocarboxypropyl-demethylthis compound (yW-86)
7-Aminocarboxypropyl-demethylthis compound (yW-86) is a this compound derivative found in several archaeal species, particularly in many Euryarchaeota. oup.comnih.govoup.commdpi.comoup.comacs.orgebi.ac.ukresearchgate.netgenesilico.pl Although initially considered an intermediate solely of the eukaryotic pathway, yW-86 has been identified as a final product in the tRNAs of certain Archaea. oup.comoup.comacs.orgebi.ac.uk The formation of yW-86 from the imG-14 intermediate is catalyzed by the enzyme Taw2. nih.govmdpi.comresearchgate.netgenesilico.pl Taw2 belongs to the same protein family (COG2520/PACE 25) as the Trm5 enzymes and utilizes SAM as a cofactor. nih.gov However, instead of transferring a methyl group, Taw2 transfers a 3-amino-3-carboxypropyl group onto the imG-14 molecule. nih.gov
Table 4: Biosynthesis of mimG and yW-86
| Derivative | Short Name | Precursor | Enzyme (s) | Reaction |
| 7-Methylthis compound | mimG | imG2 | Taw3 | N3-methylation of imG2 |
| 7-Aminocarboxypropyl-demethylthis compound | yW-86 | imG-14 | Taw2 | Addition of 3-amino-3-carboxypropyl group |
Generation of 7-Aminocarboxypropyl-wyosine (yW-72)
The formation of 7-aminocarboxypropyl-wyosine (yW-72) is a key step in the biosynthesis of certain this compound derivatives in Archaea. In the established eukaryotic pathway, yW-72 (also referred to as yW-86 in some literature, with the nomenclature sometimes varying) is formed by the enzyme TYW2, which transfers an α-amino-α-carboxypropyl group from S-adenosylmethionine (SAM) to the C7 position of 4-demethylthis compound (imG-14) nih.govembopress.orgplos.orgresearchgate.net.
Research findings indicate that the presence of yW-72 in tRNA is typically inferred from HPLC/MS analysis data, as chemically synthesized standards for yW-86 and yW-72 have not been widely available nih.govresearchgate.net. Proposed chemical synthesis routes for yW-86 and yW-72 involve starting from imG-14 or imG, utilizing steps such as the introduction of iodine at the C7 position, followed by Heck coupling with vinyl glycine (B1666218) and catalytic hydrogenation nih.govresearchgate.net.
The enzymatic activity of archaeal Taw2 enzymes has been demonstrated in vitro using recombinant enzymes and tRNA isolated from yeast mutants lacking specific this compound biosynthesis enzymes mdpi.com. These studies, including crystal structure determination and mutagenesis, have provided insights into how Taw2 enzymes facilitate the transfer of the "acp" group at the C7 position of the target base mdpi.com.
Characterization of Other Unique Archaeal this compound Derivatives
Archaea exhibit a greater diversity of this compound derivatives compared to eukaryotes oup.commdpi.com. Beyond yW-72, other unique archaeal this compound derivatives have been characterized, including isothis compound (imG2) and 7-methylthis compound (mimG) oup.comnih.govnih.govmdpi.comoup.com. These derivatives are also found at position 37 of tRNAPhe oup.comnih.gov.
Isothis compound (imG2) and 7-methylthis compound (mimG) are considered archaea-unique this compound derivatives, particularly present in Thermococalles and certain Crenarchaeota mdpi.com. It has been suggested that imG2 may be an intermediate in the biosynthesis of mimG mdpi.com. The occurrence of imG2 in various Archaea correlates with the presence of archaeal Trm5a, an enzyme belonging to the Trm5 family of methyltransferases mdpi.com. Interestingly, in some Archaea, Trm5a is the sole enzyme of the Trm5 family, potentially catalyzing the formation of both imG2 and the initial methylation step of guanosine to 1-methylguanosine (m1G) mdpi.com.
The diversity of this compound derivatives in Archaea can vary depending on the species and growth conditions, with mixtures of different intermediates often observed in tRNAPhe nih.gov. This suggests that the enzymes involved can act in a strictly sequential manner or in a combinatorial fashion oup.com.
Characterization of these unique derivatives often relies on techniques such as HPLC/MS analysis of isolated tRNA, followed by digestion to nucleosides nih.govmdpi.com. The identification is typically based on comparison of chromatographic and mass spectrometric data with known standards or by inferring structures from fragmentation patterns nih.govresearchgate.net.
While detailed enzymatic pathways for all unique archaeal this compound derivatives are still being fully elucidated, research highlights the distinct enzymatic activities present in Archaea that lead to this broader spectrum of modifications at position 37 of tRNAPhe oup.comnih.govmdpi.com.
Biological Functions and Molecular Mechanisms of Wyosine
Structural Roles of Wyosine in tRNA Conformation and Stability
This compound at position 37 is a key modulator of the anticodon loop's conformation in tRNAPhe. ontosight.ai The anticodon loop is the region that directly interacts with the messenger RNA (mRNA) codon inside the ribosome. tutorchase.com The presence of this compound helps to properly orient the anticodon for accurate decoding. wikipedia.org It achieves this through base-stacking interactions with adjacent nucleotides, which restricts the flexibility of the anticodon loop. wikipedia.orgtandfonline.com This pre-organizes the anticodon into an open-loop conformation that is optimal for codon recognition. wikipedia.orgnih.gov This structure is crucial for allowing easy access to the mRNA codon during the recognition process. nih.gov
Modulation of the Anticodon Loop Structure
Functional Contribution to Translational Fidelity
Translational fidelity, which is the precision of translating the genetic code into protein sequences, is critical for all cellular functions. wikipedia.orgnih.gov this compound significantly contributes to this fidelity by enhancing codon-anticodon interactions and preventing errors in the reading frame. nih.govreactome.org
A primary function of this compound is to bolster the stability of the pairing between the codon and anticodon. wikipedia.orgreactome.org Situated adjacent to the anticodon, this compound's large, planar, and hydrophobic structure facilitates stacking interactions with the first base of the mRNA codon. oup.comnih.gov This stacking significantly strengthens the binding between the tRNA and its corresponding codon. nih.govoup.com This enhanced stability is particularly crucial for ensuring the correct tRNA is selected and remains securely bound during the ribosome's proofreading process. nih.govreactome.org The bulky and hydrophobic nature of this compound helps to stabilize codon-anticodon pairing. mdpi.comoup.com
| Feature | Unmodified tRNA (G37) | This compound-Modified tRNA (yW37) |
| Anticodon Loop Conformation | More flexible and less defined structure. | Rigid, pre-organized open-loop conformation. wikipedia.orgnih.gov |
| Codon-Anticodon Stability | Weaker interaction, less stable pairing. | Enhanced stability through base-stacking interactions. nih.govtandfonline.com |
| Translational Fidelity | More prone to decoding errors and frameshifting. wikipedia.org | High fidelity, ensures correct codon recognition. oup.com |
| Frameshifting Potential | Increased likelihood of ribosomal frameshifting. wikipedia.orgoup.com | Suppresses frameshifting events. nih.govresearchgate.net |
Ribosomal frameshifting is a translational error where the ribosome shifts its reading frame, resulting in the production of an incorrect protein. oup.comnih.gov this compound is critical in preventing these events, especially -1 frameshifting (a slip of one nucleotide backward). nih.govresearchgate.net
The rigid structure of this compound is instrumental in preventing -1 frameshifting. nih.gov By stabilizing the codon-anticodon interaction and maintaining the proper conformation of the anticodon loop, this compound effectively locks the tRNA-mRNA complex into the correct reading frame. nih.govmdpi.com The presence of this bulky modification at the 3'-end of the anticodon makes it sterically difficult for the tRNA to slip and realign on an adjacent codon in the -1 frame. nih.gov The absence of this compound has been demonstrated to increase the frequency of frameshifting, underscoring its essential role in maintaining the integrity of the genetic message during protein synthesis. wikipedia.orgoup.com
Prevention of Ribosomal Frameshifting Events
Influence on +1 Frameshifting
A primary and well-documented function of this compound and its derivatives is the prevention of +1 ribosomal frameshifting. researchgate.netmdpi.com Ribosomal frameshifting is a process where the ribosome shifts its reading frame on an mRNA molecule, leading to the synthesis of an alternative protein or premature termination. Programmed +1 frameshifting is a mechanism used by some viruses and in certain cellular genes to regulate gene expression. wikipedia.org However, uncontrolled frameshifting can be detrimental to the cell.
The modification of guanosine (B1672433) to this compound at position 37 of tRNAPhe is critical for maintaining the correct reading frame, especially during the translation of codons that are prone to slippage. researchgate.net The absence or incomplete formation of this compound derivatives significantly increases the frequency of +1 frameshifting events. nih.govmdpi.com Research has shown that tRNAPhe lacking the wybutosine (B12426080) modification leads to increased frameshifting. wikipedia.org
The mechanism by which this compound prevents frameshifting is linked to its ability to stabilize the codon-anticodon interaction within the ribosome. researchgate.netnih.gov The bulky and hydrophobic nature of the this compound base enhances stacking interactions with adjacent nucleotides in the anticodon loop, specifically with bases A36 and A38. wikipedia.org This increased stacking restricts the flexibility of the anticodon, ensuring it remains properly aligned with the codon in the ribosomal A-site and preventing it from slipping into an alternative reading frame. wikipedia.org Studies have demonstrated that even the intermediate steps in wybutosine biosynthesis contribute to reducing frameshifting, with each successive modification further decreasing the rate of frameshifting in vivo. researchgate.net
| Research Finding | Organism/System | Impact on +1 Frameshifting | Reference |
| Absence of m¹G37 modification | Eukaryotes/Archaea | Induces +1 translational frameshifting. | mdpi.com |
| Lack of wybutosine on tRNAPhe | Saccharomyces cerevisiae (in vitro) | Stimulated frameshifting. | researchgate.net |
| Hypomodified tRNAPhe (lacking yW) | HIV-infected H9 cells | Increased frameshifting at U-UUU-UUA slippery sequence. | nih.gov |
| Stepwise maturation of wybutosine | Saccharomyces cerevisiae (in vivo) | Each successive modification step further reduced -1 frameshifting. | researchgate.net |
Interaction Dynamics with Ribosomal Components
The influence of this compound on translational fidelity is mediated through its direct interactions with the ribosome, the molecular machine responsible for protein synthesis. The ribosome has three main sites for tRNA binding: the A (aminoacyl) site, the P (peptidyl) site, and the E (exit) site. khanacademy.org The accuracy of translation depends on the correct binding of aminoacyl-tRNAs to the A-site and the stable maintenance of the peptidyl-tRNA in the P-site.
Effects on tRNA Binding Affinity to Ribosomal Sites
The stabilization of the codon-anticodon pairing by this compound derivatives is a key factor in increasing the binding affinity of the tRNA for its cognate codon in the A-site. semanticscholar.orgresearchgate.netnih.gov This stabilization is achieved through enhanced base-stacking interactions. wikipedia.org A more stable interaction ensures that the tRNA remains correctly positioned during the decoding process, promoting the catalysis of peptide bond formation and subsequent translocation to the P-site. Conversely, tRNAs lacking the this compound modification exhibit weaker binding and are more prone to dissociation or shifting, which can lead to translational errors.
Regulation of Decoding Site Interactions
The decoding site, located within the small ribosomal subunit, is responsible for monitoring the accuracy of the codon-anticodon pairing. nih.gov this compound plays a critical role in regulating the interactions at this site. The structure of the this compound base helps to properly orient the anticodon loop for optimal interaction with the mRNA codon. wikipedia.org
Evolutionary Biology of Wyosine Modifications
Comparative Phylogenetic Distribution of Wyosine Derivatives
This compound and its derivatives are predominantly found in the tRNAPhe of many Eukarya and Archaea. nih.govoup.comresearchgate.net These modifications are located at position 37, 3′-adjacent to the GAA anticodon. nih.gov The specific types of this compound derivatives present can vary significantly between these two domains and even within different species. nih.govresearchgate.netoup.com
In Archaea, a greater diversity of this compound derivatives has been observed compared to eukaryotes. researchgate.net These can range from simpler forms like 4-demethylthis compound (B1206707) (imG-14) to isothis compound (B13420988) (imG2), this compound (imG), and methylthis compound (mimG). nih.govresearchgate.netoup.com Some archaeal species may have multiple types of this compound derivatives, reflecting variations in their biosynthetic pathways. researchgate.netoup.com
In most eukaryotes, the end product is often wybutosine (B12426080) (yW), which can be further modified in some organisms, including humans, to hydroxywybutosine (OHyW). nih.govoup.com The eukaryotic pathway typically involves a sequential series of enzymatic reactions. oup.comnih.gov Notably, this compound and its derivatives have also been reported in the mitochondria of kinetoplastids, an early-branching group of unicellular eukaryotes. oup.comnih.govoup.com This is a significant finding, as these modifications were previously thought to be absent in mitochondria. nih.govoup.com
The distribution of this compound derivatives highlights a clear evolutionary divergence between the Archaea/Eukarya lineage and Bacteria.
| Domain | Presence of this compound Derivatives | Common Derivatives | Notes |
| Archaea | Present | imG-14, imG2, imG, mimG, yW-86, yW-72 | High diversity, pathway varies between species. nih.govresearchgate.netoup.com |
| Eukarya | Present (primarily cytoplasmic) | yW, OHyW (in some species) | Generally sequential pathway. nih.govoup.com Found in mitochondria of kinetoplastids. oup.comnih.gov |
| Bacteria | Absent | Replaced by alternative modifications like i⁶A or m¹G. nih.govoup.comoup.com |
Absence in Bacterial Lineages and Alternative Modifications
A striking feature of this compound modifications is their general absence in bacterial lineages. nih.govoup.comoup.comoup.commdpi.com Instead of this compound derivatives at position 37 of tRNAPhe, bacteria typically possess alternative modifications such as isopentenylated adenosine (B11128) (i⁶A) or methylthio-isopentenylated adenosine (ms²i⁶A), or 1-methylguanosine (B33566) (m¹G). nih.govoup.comoup.comoup.com This suggests that different evolutionary strategies for maintaining translational fidelity at this crucial tRNA position evolved in the bacterial domain compared to Archaea and Eukarya.
Evolutionary History and Divergence of this compound Biosynthetic Enzymes
The biosynthesis of this compound derivatives involves a complex enzymatic pathway. Studies on the enzymes responsible for these modifications have provided insights into their evolutionary history and divergence.
Ancient Origins and Conservation in the Last Common Ancestor of Archaea and Eukarya
Research suggests that some of the enzymes involved in this compound biosynthesis are ancient, potentially dating back to the last common ancestor of Archaea and Eukarya (LECA). researchgate.netoup.comoup.com For example, homologues of four out of the five enzymes required for wybutosine biosynthesis in Saccharomyces cerevisiae (yeast) have been found in archaeal genomes. researchgate.netoup.com This indicates that the core machinery for initiating this compound biosynthesis was likely present before the divergence of these two domains.
The initial step in the biosynthesis of all this compound derivatives is the formation of 1-methylguanosine (m¹G) at position 37, catalyzed by tRNA m¹G37 methyltransferase (Trm5). nih.govresearchgate.netsemanticscholar.orgnih.gov This modification itself is phylogenetically widespread and found in all domains of life in certain tRNAs, although the enzymes catalyzing this step are evolutionarily unrelated in bacteria (TrmD) compared to Archaea and Eukarya (Trm5). researchgate.netnih.govnih.gov
Gene Duplication and Functional Diversification Events
Gene duplication events have played a significant role in the evolution and diversification of this compound biosynthetic pathways, particularly in Archaea and certain eukaryotic lineages. In Archaea, for instance, the presence of multiple genes encoding Trm5 homologs (aTrm5) suggests duplications have occurred, potentially leading to enzymes with altered or expanded substrate specificities. semanticscholar.org
In kinetoplastids like Trypanosoma brucei, duplication of genes involved in this compound biosynthesis, such as tyw1 and tyw3, has been observed. oup.com This gene duplication, coupled with the acquisition of an FMN-binding domain in one of the duplicated TYW1 enzymes, is thought to have contributed to the evolution of distinct cytosolic and mitochondrial this compound biosynthetic pathways in these organisms. oup.comnih.gov
Functional diversification following gene duplication has allowed for the evolution of the diverse array of this compound derivatives observed across different species, with specific enzymes catalyzing distinct steps in the modification pathways. researchgate.netoup.com
Speculation on Horizontal Gene Transfer in Pathway Evolution
While the core this compound biosynthetic machinery appears to have ancient origins in the Archaea-Eukarya lineage, the possibility of horizontal gene transfer (HGT) contributing to the evolution of this pathway has been considered. Some studies speculate that the presence of a Trm5 homologue in a Delta-Proteobacterium might be a result of HGT from Archaea or Eukarya. nih.gov
However, phylogenetic analyses have generally not supported the acquisition of eukaryotic this compound biosynthesis enzymes from Archaea through HGT, suggesting that the divergence of these pathways occurred early in the evolution of these domains. oup.commdpi.com Despite this, HGT remains a potential mechanism for the spread of specific enzyme variants or pathway components in certain lineages.
Evolution of Catalytic Specificity in Trm5/Taw Enzyme Families
In Archaea, the diversity of this compound derivatives is partly attributed to the functional evolution of enzymes like Taw2 (an archaeal homolog of eukaryotic Tyw2) and Taw3 (an archaeal homolog of eukaryotic Tyw3). researchgate.netoup.com Notably, some archaeal Trm5 homologs (aTrm5a/Taw22) have been shown to possess dual specificity, catalyzing both the N1 methylation of guanosine (B1672433) (the Trm5 function) and the C7 methylation of 4-demethylthis compound (imG-14) to form isothis compound (imG2). semanticscholar.orgresearchgate.net This bifunctional activity is unique to certain archaea and highlights a specific evolutionary trajectory in catalytic specificity within this domain. semanticscholar.org The variations in the distribution patterns of these enzymes in Archaea reflect the diversity of the final this compound derivatives produced. researchgate.netoup.com
Implications for the Evolution of Translational Systems
The presence and specific location of this compound modifications in tRNAPhe have profound implications for understanding the evolution of translational systems, particularly concerning accuracy and reading frame maintenance. This compound derivatives at position 37 are known to stabilize the anticodon loop structure and enhance codon-anticodon pairing through base-stacking interactions nih.govtandfonline.com. This stabilization is crucial for preventing errors during translation, such as -1 frameshifting nih.govnih.govtandfonline.com.
The evolution of complex modifications like this compound at position 37 likely contributed to the increased accuracy and efficiency of protein synthesis in Archaea and Eukarya compared to early, potentially less precise translational systems nih.govtandfonline.com. The absence of this compound in Bacteria suggests that this domain either evolved alternative mechanisms to ensure translational fidelity or that the selective pressures differed oup.comresearchgate.net.
Studies on the impact of this compound deficiency or alterations in its biosynthesis enzymes have provided experimental evidence for its role in translational accuracy. For example, studies in Saccharomyces cerevisiae with mutations in TYW genes, which lead to the accumulation of this compound intermediates or the absence of the modification, have demonstrated effects on frameshifting nih.gov.
The diversity of this compound derivatives observed across Archaea and Eukarya may reflect adaptations to different cellular environments or specific requirements for translational control. The presence of archaeal-specific derivatives like isothis compound (imG2) and 7-methylthis compound (mimG), alongside intermediates that can act as final products in some archaea, underscores the evolutionary plasticity of this pathway oup.comresearchgate.netnih.gov.
The following table summarizes some key findings regarding this compound modifications and their evolutionary implications:
| Organism/Domain | Location of this compound Modification | This compound Derivatives Present | Key Enzymes Involved (Examples) | Evolutionary Significance | Source(s) |
| Archaea | tRNAPhe (position 37) | imG, imG2, mimG, yW-86, yW-72 | Trm5, TAW1, TAW2, TAW3 | Ancient pathway, diverse derivatives, some intermediates are final products | oup.commdpi.comresearchgate.netnih.gov |
| Eukarya | Cytosolic tRNAPhe (position 37) | Wybutosine (yW), Hydroxywybutosine (OHyW) | Trm5, TYW1, TYW2, TYW3, TYW4, TYW5 | Complex pathway, crucial for fidelity | oup.commdpi.comresearchgate.netnih.gov |
| Kinetoplastids (Protists) | Mitochondrial tRNAPhe (position 37) | This compound (imG), Wybutosine (yW), Hydroxywybutosine (OHyW) | Distinct mitochondrial TYW1 enzymes | First organellar this compound pathway, potential adaptation for mitochondrial translation/editing | oup.comoup.com |
| Bacteria | Absent | None | TrmD (for m¹G37) | Lack of this compound pathway, suggests alternative fidelity mechanisms or different selective pressures | oup.comresearchgate.net |
This table illustrates the distribution and enzymatic variations associated with this compound modifications, highlighting their deep evolutionary roots in the Archaea and Eukarya domains and their absence in Bacteria. The complexity and variations in the biosynthetic pathways reflect a history of adaptation and diversification in the mechanisms ensuring accurate protein synthesis.
Structural and Mechanistic Enzymology of Wyosine Biosynthesis
High-Resolution Structural Analysis of Wyosine-Modifying Enzymes
High-resolution structures of some this compound-modifying enzymes, such as TYW1 and TYW2, have been reported. nih.govtandfonline.com For instance, apo structures of archaeal TYW1 from Methanococcus jannaschii and Pyrococcus horikoshii have been determined. nih.govtandfonline.com Structures of TYW2, including in complex with SAM, have also been obtained. nih.govtandfonline.com These structures reveal distinct domains and motifs crucial for substrate binding and catalysis.
Active Site Architecture and Substrate Binding
The active sites of this compound-modifying enzymes are specifically tailored to bind their respective substrates – tRNA containing the modified guanosine (B1672433) intermediate and necessary cofactors or co-substrates like SAM and pyruvate (B1213749). nih.govacs.orgrsc.org
In the case of TYW1, which catalyzes the formation of the tricyclic core, the active site accommodates m1G-containing tRNA and pyruvate. acs.orgnih.gov Structural and spectroscopic studies suggest that TYW1 contains two [4Fe-4S] clusters; one is a radical SAM cluster essential for initiating radical chemistry by binding and reductively cleaving SAM, and the other is an auxiliary cluster involved in binding pyruvate. acs.orgrsc.orgacs.org The active site architecture positions the substrates and cofactors in proximity for the reaction to occur. Modeling studies based on crystal structures suggest a putative binding site for m1G, positioning the N1-methyl group near the SAM-derived radical. acs.org Evidence also supports the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue in TYW1 and pyruvate, which helps to orient pyruvate within the active site and may tether it in the absence of tRNA. acs.orgnih.govacs.org
For TYW2, which appends the α-amino-α-carboxypropyl group from SAM, crystal structures have revealed the SAM binding pocket and the presumed substrate binding site for the imG-14 intermediate. nih.govtandfonline.com These structures, combined with mutagenesis studies, provide insights into the residues involved in substrate recognition and catalysis. nih.gov
Detailed Mechanistic Characterization of Key Enzymatic Reactions
The enzymatic reactions in this compound biosynthesis involve fascinating chemical mechanisms, particularly the radical-mediated transformation catalyzed by TYW1 and the side chain addition by TYW2. tandfonline.comnih.gov
TYW1: Radical Mechanism of Tricyclic Ring Formation and Pyruvate Condensation
TYW1 is a radical S-adenosyl-L-methionine (SAM) enzyme that catalyzes the crucial step of forming the tricyclic imidazopurine ring of 4-demethylthis compound (B1206707) (imG-14) from m1G and pyruvate. tandfonline.comnih.govnih.govacs.orgnih.gov This reaction involves a complex radical mechanism initiated by the reductive cleavage of SAM. nih.govacs.orgnih.govnih.gov
TYW1 utilizes a [4Fe-4S] cluster to cleave SAM, generating a highly reactive 5′-deoxyadenosyl radical (dAdo•) and methionine. nih.govacs.orgnih.gov This radical species is responsible for abstracting a hydrogen atom from the substrate, initiating the subsequent radical chemistry that leads to the formation of the tricyclic ring and the incorporation of a two-carbon unit derived from pyruvate. nih.govacs.orgnih.govnih.gov
Investigation of Hydrogen Atom Abstraction Sites
Determining the specific site of hydrogen atom abstraction by the dAdo• is critical to understanding the TYW1 mechanism. Studies using isotopically labeled substrates have confirmed that the dAdo• abstracts a hydrogen atom from the methyl group at the N1 position of m1G. nih.govnih.govresearchgate.net This initial hydrogen atom abstraction generates a substrate radical on the m1G base, which then participates in the subsequent steps of the reaction. nih.govnih.gov
Data Table 1: TYW1 Substrate and Hydrogen Atom Abstraction Site
| Substrate | Site of Hydrogen Atom Abstraction | Evidence |
| m1G | N1-methyl group | Isotopic labeling studies (2H-labeled m1G) nih.govnih.govresearchgate.net |
Characterization of Transient Radical Intermediates
The TYW1-catalyzed reaction proceeds through transient radical intermediates following the initial hydrogen atom abstraction. acs.orgnih.gov The m1G radical then reacts with pyruvate, which is also activated within the active site, possibly through Schiff base formation with a conserved lysine residue and interaction with the auxiliary [4Fe-4S] cluster. nih.govacs.orgrsc.orgnih.gov The condensation of the m1G radical with pyruvate leads to the formation of a new carbon-carbon bond and the incorporation of carbons 2 and 3 of pyruvate into the growing tricyclic structure. nih.govacs.orgnih.gov This process involves further radical transformations and rearrangements, ultimately resulting in the formation of the imidazoline (B1206853) ring and the release of a byproduct derived from pyruvate's carboxyl group (C1). acs.org While direct trapping and characterization of all transient radical intermediates in TYW1 have been challenging, the proposed mechanisms involve species such as carbon-centered radicals on the m1G and pyruvate moieties. acs.orgnih.gov
Mechanistic Studies of TYW2-Mediated Side Chain Addition
TYW2 catalyzes the transfer of the α-amino-α-carboxypropyl (acp) group from SAM to the C7 position of the imG-14 tricyclic core, forming 7-aminocarboxypropyl-demethylthis compound (yW-72). tandfonline.comnih.govtandfonline.comembopress.orgplos.orgembopress.org Unlike the radical mechanism of TYW1, the TYW2-mediated reaction is suggested to proceed via an ionic mechanism. nih.gov
Based on available crystal structures of TYW2 in complex with SAM and mechanistic studies, it is proposed that the acp-group transfer occurs through a single-displacement mechanism. nih.gov This involves a nucleophilic attack by the C7 carbon of the imG-14 base on the methylene (B1212753) carbon of the acp moiety of SAM. nih.gov This nucleophilic attack results in the inversion of configuration at the methylene carbon and the release of 5′-deoxy-5′-methylthioadenosine (MeSAdo). nih.gov
Data Table 2: TYW2 Substrate and Transferred Group
| Substrate | Transferred Group | Donor Molecule | Product |
| imG-14 | α-amino-α-carboxypropyl (acp) | SAM | yW-72 |
Elucidation of Methyl Transfer Mechanisms by TYW3 and TYW4
TYW3 (tRNA-yW synthesizing protein 3), also referred to as Taw3 in archaea, is an S-adenosylmethionine (SAM)-dependent methyltransferase involved in this compound biosynthesis. ebi.ac.uktandfonline.comgenecards.org In the eukaryotic pathway (e.g., in Saccharomyces cerevisiae), TYW3 catalyzes the methylation of the N4 position of 7-aminocarboxypropyl-demethylthis compound (yW-86) to produce 7-aminocarboxypropyl-wyosine (yW-72). ebi.ac.ukembopress.orgnih.gov While TYW3 is highly conserved across different organisms, the specific details of its methyl transfer mechanism have been less extensively studied compared to other enzymes in the pathway. tandfonline.comnih.gov One hypothesis suggests that a conserved cysteine residue might form a covalent intermediate with the methyl group from SAM before transferring it to the target nitrogen atom on the yW precursor, representing a potentially novel methyltransferase mechanism. nih.gov Another possibility is the formation of a covalent intermediate with a carbon within the nucleoside rings, facilitating nucleophilic catalysis, a mechanism seen in many nucleic acid methyltransferases. nih.gov
TYW4 (tRNA-yW synthesizing protein 4), also known as LCMT2 in humans, catalyzes the final steps in wybutosine (B12426080) (yW) biosynthesis in eukaryotes. embopress.orgnih.govuniprot.org It is a bifunctional enzyme that performs two distinct modifications on the α-amino-α-carboxypropyl side chain of yW-72: methylation of the α-carboxyl group and methoxycarbonylation of the α-amino group. embopress.orgnih.govnih.gov Both reactions are S-adenosylmethionine (SAM)-dependent. embopress.orgnih.govnih.gov Structural analysis of TYW4 suggests an N-terminal domain belonging to class I SAM-dependent methyltransferases and a C-terminal β-propeller domain. nih.gov Docking studies propose that the α-amino-α-carboxypropyl group of the yW-58 substrate adopts different binding modes within the catalytic site to accommodate the two distinct reactions. nih.gov The methylation reaction is thought to be enhanced by the enzyme promoting favorable orientation and spatial proximity of the nucleophilic oxygen atom of the α-carboxyl group towards the electrophilic methyl group of SAM. nih.govtandfonline.com The methoxycarbonylation reaction is notable as it involves the fixation of CO2, an unusual event among RNA modification mechanisms. nih.gov
Catalytic Basis of Bifunctional Enzyme Activities (e.g., aTrm5a/Taw22)
In archaea, some enzymes exhibit bifunctional activity in this compound biosynthesis. A notable example is the archaeal Trm5a, also referred to as Taw22. mdpi.comnih.govuniprot.org This peculiar methyltransferase catalyzes two distinct reactions at position 37 of tRNAPhe: the N1-methylation of guanosine and the C7-methylation of 4-demethylthis compound (imG-14), leading to the production of isothis compound (B13420988) (imG2). semanticscholar.orgnih.govuniprot.orgnih.gov This dual specificity, acting on two chemically distinct guanosine derivatives at the same tRNA position, is unique to certain archaea and is not observed in eukaryotic homologs. semanticscholar.orgnih.gov
Role of Essential Cofactors in this compound Enzyme Mechanisms (e.g., S-Adenosylmethionine, FMN, Iron-Sulfur Clusters)
S-Adenosylmethionine (SAM), also known as AdoMet, is a central cofactor in this compound biosynthesis, serving as the primary methyl group donor for several enzymes in the pathway. tandfonline.comnih.govtandfonline.comwikipedia.org Enzymes like Trm5, TYW3, and TYW4 are SAM-dependent methyltransferases, utilizing SAM to transfer methyl groups to specific positions on the tRNA or this compound intermediates. tandfonline.comnih.govtandfonline.com SAM is a crucial biological sulfonium (B1226848) compound involved in numerous biochemical processes, and its high methyl-transfer potential makes it a preferred cofactor for methylation reactions. tandfonline.comtandfonline.com
Flavin mononucleotide (FMN) and iron-sulfur (Fe-S) clusters are essential cofactors for TYW1 (also known as Taw1 in archaea), a radical SAM enzyme that catalyzes the formation of the tricyclic core of this compound (4-demethylthis compound, imG-14) from 1-methylguanosine (B33566) (m1G) and pyruvate. nih.govembopress.orgoup.comnih.gov TYW1 contains a flavodoxin domain that binds FMN and a radical SAM domain that coordinates a [4Fe-4S] cluster. nih.govoup.com The FMN cofactor in the flavodoxin domain likely functions as an electron storage unit. nih.govoup.com The [4Fe-4S] cluster is critical for the catalytic activity of TYW1, being essential for the initiation of catalysis by abstracting a hydrogen atom from m1G via a 5′-deoxyadenosine radical, which is generated from the reductive cleavage of SAM. nih.govmdpi.comnih.govnih.gov Mutations in the Fe-S cluster motifs abolish yW biosynthesis in vivo, highlighting their essential role. nih.gov Some archaeal Taw1 enzymes contain two [4Fe-4S] clusters, with one initiating catalysis via SAM cleavage and the other potentially involved in activating pyruvate for decarboxylation. mdpi.com
The interplay between these cofactors and the enzymes is crucial for the sequential reactions that build the complex this compound structure. SAM provides the methyl groups for multiple steps, while FMN and Fe-S clusters are integral to the radical-mediated cyclization reaction catalyzed by TYW1.
Table 1: Key Enzymes and Cofactors in this compound Biosynthesis
| Enzyme/Cofactor | Role in this compound Biosynthesis | Associated Reactions |
| TYW3 (Taw3) | N4-methylation of yW-86 | yW-86 + SAM → yW-72 + SAH |
| TYW4 (LCMT2) | Methylation of α-carboxyl and methoxycarbonylation of α-amino groups of yW-72 side chain | yW-72 + SAM → yW-58 + SAH; yW-58 + SAM + CO2 → yW + SAH |
| aTrm5a (Taw22) | Bifunctional: N1-methylation of G37 and C7-methylation of imG-14 (in certain archaea) | Guanosine + SAM → m1G + SAH; imG-14 + SAM → imG2 + SAH |
| S-Adenosylmethionine | Methyl group donor | Provides CH3 group for methylation reactions |
| FMN | Electron storage unit (in TYW1) | Involved in radical chemistry catalyzed by TYW1 |
| Iron-Sulfur Clusters | Radical generation and substrate activation (in TYW1) | Facilitate reductive cleavage of SAM to generate 5'-deoxyadenosine (B1664650) radical; potentially activate pyruvate. nih.govmdpi.comnih.gov |
Note: SAH refers to S-adenosyl-L-homocysteine.
Advanced Analytical Methodologies for Wyosine Research
High-Resolution Mass Spectrometry in Wyosine Characterization
High-resolution mass spectrometry (HRMS) is a powerful tool in this compound research due to its ability to accurately determine the mass-to-charge ratio (m/z) of ions, allowing for precise identification and differentiation of compounds, including isomers and modified forms umb.edu. This high resolving power is essential for analyzing complex biological samples where numerous compounds with similar masses may be present, preventing signal overlaps and ensuring accurate spectral analysis umb.edu.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the detection and quantification of this compound and its derivatives in biological samples, particularly in the context of tRNA modification analysis nih.govoup.comresearchgate.net. LC-MS combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. This allows for the separation of different nucleosides and modified nucleosides present in a sample before they enter the mass spectrometer for detection and quantification.
In the analysis of tRNA, total tRNA fractions are typically isolated, digested into nucleosides, and then analyzed by LC-MS/MS nih.govoup.com. This approach has been successfully applied to identify and quantify this compound derivatives in various organisms, including Trypanosoma brucei and Candida utilis oup.comoup.com. LC-MS/MS analysis of tRNA hydrolysates from Pyrococcus abyssi and Pyrococcus furiosus has also revealed the presence of various this compound derivatives nih.gov.
LC-MS/MS allows for the detection of specific ions corresponding to this compound and its derivatives based on their characteristic m/z values and retention times on the chromatography column oup.com. For example, in one study, a peak with an m/z ratio of 854, eluting at a specific retention time, was observed in the cytosolic tRNA fraction of T. brucei, consistent with the mass of a this compound derivative oup.com.
Ultra High-Performance Liquid Chromatography High-Resolution Accurate Mass Spectrometry (UHPLC-HRAM-MS) represents an advancement in this field, enabling intact mass analysis of tRNA. biorxiv.orgbiorxiv.orgresearchgate.net. This technique, facilitated by the use of ion pairing reagents, allows for the identification of tRNA through deconvolution of high-resolution accurate mass spectrometry data biorxiv.orgresearchgate.net. It has been used to identify and characterize wybutosine (B12426080) intermediates, such as a demethylated form (yW-14) biorxiv.orgbiorxiv.org.
Tandem Mass Spectrometry (MS/MS and MSn) for Structural Elucidation of this compound Derivatives
Tandem mass spectrometry (MS/MS or MSn) is indispensable for the structural elucidation of this compound and its various derivatives danforthcenter.org. After a precursor ion corresponding to a this compound species is selected in the mass spectrometer, it is fragmented through techniques like collision-induced dissociation (CID) oup.comdanforthcenter.org. The resulting fragment ions provide a unique spectral fingerprint that can be used to deduce the structure of the original molecule.
MS/MS analysis has been used to confirm the identity of this compound derivatives and their presence in specific RNA fragments oup.comoup.com. For instance, MS/MS analysis of a dinucleoside monophosphate with an m/z of 854.0 produced characteristic fragmentation patterns, including the loss of the this compound base, adenosine (B11128), this compound nucleoside, and this compound monophosphate, confirming its identity as a this compound-containing dinucleotide oup.com. Multiple fragmentation techniques, including CID, HCD, and ETD, can provide improved sequence coverage and identification in oligonucleotide research danforthcenter.orgresearchgate.net.
Application in tRNA Hydrolysate Analysis for Modification Identification
The analysis of tRNA hydrolysates using LC-MS/MS is a primary method for identifying and characterizing post-transcriptional modifications, including this compound derivatives nih.govoup.comresearchgate.net. By digesting purified tRNA or total tRNA mixtures with ribonucleases, the modified nucleosides are released and can be separated and identified by LC-MS/MS nih.govresearchgate.net.
This approach has been crucial in mapping the locations of modifications within individual tRNA sequences researchgate.net. While the digestion of total tRNA mixtures can produce numerous short products, analyzing purified single tRNA species allows for the precise localization of modifications researchgate.net. LC-MS/MS analysis of tRNA hydrolysates has been instrumental in identifying various this compound derivatives in different organisms and understanding their distribution nih.govnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and conformation of molecules and is used for the definitive structural confirmation of this compound and its derivatives researchgate.net. Both 1H and 13C NMR spectroscopy are employed to analyze the chemical shifts and coupling constants of the atoms within the this compound structure researchgate.net. These parameters are highly sensitive to the chemical environment and bonding arrangements, allowing for unambiguous structural assignment.
NMR studies have been used to understand the conformational properties of this compound and its derivatives, including the ribose ring conformation researchgate.net. For example, analysis of coupling constants in 1H and 13C NMR spectra can reveal details about the sugar puckering researchgate.net. 15N-NMR spectroscopy has also been applied to study the protonation sites and metal ion binding properties of this compound derivatives capes.gov.brresearchgate.netdntb.gov.ua.
NMR spectroscopy can also be used to monitor tRNA maturation and identify the NMR signatures of modifications within the context of the folded tRNA structure nih.gov. By comparing NMR spectra of wild-type tRNA with those from modification-deficient mutants, changes associated with specific modifications like this compound can be identified nih.gov.
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic separation techniques are essential for the isolation and purification of this compound and its derivatives from complex biological samples or synthetic reaction mixtures before detailed analysis by techniques like MS and NMR oup.com. Reversed-phase chromatography is commonly used for the separation of nucleosides and modified nucleosides based on their hydrophobicity oup.com.
Preparative chromatography can be employed to isolate sufficient quantities of specific this compound derivatives for structural characterization and further studies. Analytical chromatography, often coupled with UV detection or mass spectrometry (as in LC-MS), is used to assess the purity of isolated compounds and to quantify their amounts in a sample oup.comresearchgate.net. The characteristic hydrophobic behavior of tRNAPhe containing the 'Y' base (wybutine) during column chromatography was one of the early observations that indicated the presence of this unusual modification nih.gov.
Spectroscopic and Reactivity Studies on this compound Core Structure
Spectroscopic studies, beyond NMR, such as UV absorption and fluorescence spectroscopy, have been used to characterize this compound and its derivatives nih.gov. This compound derivatives are known for their remarkable fluorescence when illuminated with UV light, a property that aided in their initial discovery and characterization nih.gov. UV absorption spectra provide information about the electronic transitions within the molecule's chromophore, which is the tricyclic imidazopurine core structure in this compound nih.gov.
Reactivity studies investigate the chemical properties of the this compound core structure and its derivatives. These studies can involve examining their behavior under different chemical conditions, such as acidic hydrolysis or electrophilic substitution reactions nih.govcapes.gov.brresearchgate.net. For example, the lability of the glycosidic bond in this compound under mildly acidic conditions was an early observation that facilitated its excision from tRNA nih.gov. Studies have also investigated the sites of protonation and electrophilic attack on the this compound ring system, revealing insights into its electronic distribution and reactivity capes.gov.brresearchgate.net.
Analysis of Protonation Sites (e.g., N-5)
Determining the specific sites of protonation in this compound is essential for understanding its behavior under varying pH conditions and its potential interactions in biological environments. 15N Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used for this purpose, allowing for the identification of protonation sites and the assessment of the magnitude of protonation at different nitrogen atoms. tandfonline.comresearchgate.netresearchgate.netpsu.edu
Studies utilizing 15N-NMR have shown that the primary site of protonation in this compound and its triacetate derivative is the N-5 nitrogen. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This finding is significant as it indicates that the "right" imidazole (B134444) ring, which is also the site of electrophilic attack, is more aromatic than the "left" imidazole moiety. tandfonline.comtandfonline.comresearchgate.netresearchgate.net While N-5 is the preferential site, accounting for approximately 80% of protonation, the N-1 position is also protonated to a lesser extent (around 20%). capes.gov.brresearchgate.net
The basicity of this compound can be influenced by substituents. For instance, a C-7 electron-withdrawing group, such as an aldehyde (-CHO), can alter the protonation preference, promoting protonation mainly at N-1. capes.gov.brresearchgate.net Conversely, an electropositive C-7 methyl group can increase the basicity of this compound-triacetate, as reflected in its pKa value and the 15N shifts of N-5 upon protonation. researchgate.net
The correlation between 15N-NMR shifts and pKa values further supports the identification of protonation sites and provides quantitative data on the basicity of different nitrogen atoms within the this compound structure. researchgate.netresearchgate.net
Here is a summary of protonation sites and pKa values for this compound-triacetate:
| Compound | Primary Protonation Site | Secondary Protonation Site | pKa | Analytical Method |
| This compound-triacetate | N-5 (ca. 80%) | N-1 (ca. 20%) | 2.36 | 15N-NMR, pKa measurements capes.gov.brresearchgate.netresearchgate.net |
| C-7 Methyl Con gener (this compound-triacetate derivative) | N-5 | Not specified | 2.85 | 15N-NMR, pKa measurements researchgate.net |
| C-7 Formyl Con gener (this compound-triacetate derivative) | N-1 | Not specified | -0.3 | 15N-NMR, pKa measurements researchgate.netresearchgate.net |
Analysis of 15N chemical shifts upon protonation provides further evidence for the preferred protonation sites. The upfield shift of the N-5 resonance upon addition of acid is a strong indicator of protonation at this position. psu.edu
Synthetic Approaches to Wyosine and Its Analogs
Chemical Synthesis of Wyosine and Related Derivatives
Chemical synthesis provides routes to access this compound and its derivatives, often starting from guanosine (B1672433) or other precursors. These methods can be used to produce naturally occurring this compound derivatives as well as novel analogs. nih.govptbioch.edu.pl
De Novo Synthesis Routes from Guanosine and Other Precursors
While the term "de novo synthesis" in a biological context refers to synthesis from simple molecules like sugars and amino acids wikipedia.org, in the chemical synthesis of nucleosides like this compound, it often refers to building the modified base structure from a simpler nucleoside precursor, such as guanosine.
One approach for the chemical synthesis of this compound (imG) from guanosine involves transforming guanosine into a tricyclic structure, followed by methylation. nih.govoup.com An early method for synthesizing 4-desmethylthis compound (imG-14), a precursor to this compound, involved treating guanosine with bromoacetone. frontiersin.org Subsequent methylation of the tricyclic system can lead to this compound or its isomers, depending on the reaction conditions and methylating agents used. nih.govoup.comfrontiersin.org For instance, methylation of 4-desmethylthis compound triacetate with a diazomethane-zinc iodide reagent has been reported. rsc.org
Targeted Chemical Synthesis of Specific this compound Derivatives (e.g., imG, mimG, yW-86, yW-72)
Targeted chemical synthesis allows for the preparation of specific this compound derivatives found in nature.
Synthesis of imG and mimG: this compound (imG) and methylthis compound (mimG) can be synthesized through ring closure reactions, similar to the synthesis of imG-14 and isothis compound (B13420988) (imG2), starting from 3-methylguanosine (m³G). nih.gov However, obtaining 3-methylguanosine itself can be a challenging multi-step process. nih.gov An alternative route for imG and mimG synthesis involves direct regioselective methylation of the tricyclic imG or mimG compounds at the N4-position using an organozinc reagent formed in situ. nih.gov
Synthesis of yW-86 and yW-72: Chemical synthesis of 7-aminocarboxypropyl-demethylthis compound (yW-86) and 7-amino-carboxypropyl-wyosine (yW-72) has been proposed, starting from imG-14 or imG. nih.govmdpi.comnih.gov One proposed route involves the introduction of iodine at the C7 position of the tricyclic nucleoside intermediate, followed by Heck coupling with vinyl glycine (B1666218). mdpi.com Subsequent catalytic hydrogenation and deprotection steps can yield yW-86 and yW-72. mdpi.com It has been noted that, at the time of a 2020 review, yW-86 and yW-72 had not been chemically synthesized, and their presence in tRNA was inferred from analytical data. nih.govmdpi.comnih.gov
Chemo-Enzymatic Synthesis Methodologies for this compound Derivatives
Chemo-enzymatic synthesis approaches combine chemical reactions with enzymatic transformations to synthesize complex molecules. researchgate.netbeilstein-journals.org While the search results primarily detail the enzymatic biosynthesis of this compound derivatives in organisms nih.govmdpi.comnih.govoup.comresearchgate.netresearchgate.netsemanticscholar.orgnih.gov, the concept of chemo-enzymatic synthesis for nucleoside analogs, including fluorescent ones, is a recognized methodology. researchgate.net This approach can leverage the specificity of enzymes for certain steps, potentially simplifying synthetic routes or enabling the production of derivatives that are challenging to synthesize purely chemically. beilstein-journals.org For instance, purine (B94841) nucleoside phosphorylase (PNP) has been used as a catalyst in the synthesis of fluorescent ribofuranosides of purine derivatives. researchgate.net Although specific detailed chemo-enzymatic protocols for this compound derivatives like imG, mimG, yW-86, or yW-72 were not extensively detailed in the search results, the principle of using enzymes in conjunction with chemical steps holds potential for the synthesis of these complex molecules. researchgate.netbeilstein-journals.orgnih.gov
Design and Synthesis of this compound Analogs for Biochemical and Biophysical Probes
This compound analogs are synthesized to serve as probes for studying biological processes involving tRNA and ribosomes. researchgate.net Their unique properties, such as fluorescence, make them valuable tools in biochemical and biophysical investigations. researchgate.netfrontiersin.org
Development of Enzyme Substrate Analogs
This compound analogs can be designed as substrate analogs to study the enzymes involved in tRNA modification and translation. By modifying the structure of this compound or its precursors, researchers can create molecules that interact with specific enzymes, helping to elucidate reaction mechanisms and enzyme specificity. researchgate.netrsc.org For example, acyclo analogs of this compound and 3-methylguanosine have been synthesized to investigate properties related to N-3 substitution in guanosine analogs. rsc.org These analogs can provide insights into how enzymes recognize and process modified nucleosides.
Synthesis of Fluorescent this compound Analogs for Mechanistic Studies
Fluorescence is a key property of many this compound derivatives, including this compound itself (imG). nih.gov Synthesizing fluorescent this compound analogs allows researchers to use fluorescence-based techniques to study the dynamics and interactions of tRNA and ribosomes. researchgate.netfrontiersin.org Etheno derivatives of purines, which include some tricyclic structures related to this compound, are among the oldest compounds used as fluorescent probes in enzymology and for studying the structure and dynamics of nucleic acids and proteins. researchgate.netfrontiersin.org These fluorescent analogs can be incorporated into RNA molecules or used as ligands to monitor binding events, conformational changes, and enzymatic reactions in real-time. researchgate.netfrontiersin.org
Computational Approaches in Wyosine Research
Molecular Dynamics Simulations of Wyosine-Containing tRNA Structures
Molecular dynamics (MD) simulations are widely used to investigate the structural dynamics and flexibility of biological molecules, including tRNA. Studies employing MD simulations have explored the impact of this compound and its derivatives, such as wybutosine (B12426080) (yW) and peroxywybutosine (o2yW), on the structure and function of tRNAPhe. acs.orgresearchgate.netnih.govnih.gov
MD simulations have highlighted the role of wybutosine and Mg²⁺ ions in modulating the structure and function of tRNAPhe. These simulations suggest that the presence of wybutosine is helpful in recognizing UUC codons over UUU codons. acs.orgresearchgate.net Changes in the stability of tRNAPhe in native or codon-bound states are influenced by the conformations of constituent nucleotides. acs.orgnih.gov Even small conformational changes can lead to structural distortions in base-pairing geometry and the ribose-phosphate backbone. acs.orgnih.gov
Analysis of root-mean-square fluctuation (RMSF) from MD simulations indicates that the presence of wybutosine is essential for codon recognition. acs.org Codon binding induces structural changes in various loop regions of the tRNA molecule, including the D-loop, anticodon stem loop (ASL), anticodon loop (ACL), and TψC loop domains. acs.orgnih.gov The ASL, particularly residues 34 to 36 along with wybutosine at position 37, shows elevated fluctuations upon codon binding. acs.org
Comparative MD simulation studies of the anticodon stem loop with codons like UUC have provided insights into the functional implications of peroxywybutosine at position 37. nih.gov Quantum chemical calculations, such as semi-empirical RM1 and ab-initio methods (HF-SCF, DFT), have been used to study the conformational preferences and structural significance of peroxywybutosine. nih.gov These studies suggest that the amino-carboxy-propyl side chain of o2yW favors a 'distal' conformation relative to the imidazole (B134444) ring. nih.gov The restricted periodical fluctuations of the peroxywybutosine side chain observed in MD simulations may contribute to maintaining proper anticodon loop structure and the mRNA reading frame during protein biosynthesis. nih.gov
Data from MD simulations can reveal differences in binding energies between tRNA models with and without wybutosine when interacting with codons. For instance, models containing wybutosine at position 37 showed different average binding energies compared to models lacking this modification when bound to UUC or UUU codons. acs.org
| tRNA Model System | Codon Bound | Wybutosine (yW) | Mg²⁺ Ions | Average Binding Energy (kcal/mol) |
| Model 1 (tRNAPhe + UUC) | UUC | Present | Present | -18.597 |
| Model 5 (tRNAPhe + UUU) | UUU | Present | Present | -13.808 |
| Model 2 (tRNAPhe without yW + UUC) | UUC | Absent | Present | -10.532 |
| Model 6 (tRNAPhe without yW + UUU) | UUU | Absent | Present | -9.11 |
Computational Modeling of this compound Biosynthetic Enzyme Mechanisms
The biosynthesis of this compound derivatives involves a complex series of enzymatic reactions. Computational modeling plays a crucial role in understanding the mechanisms of these enzymes. In Saccharomyces cerevisiae, the formation of wybutosine (yW) involves five enzymes: Trm5, Tyw1, Tyw2, Tyw3, and Tyw4, acting in a sequential order. nih.govresearchgate.netnih.govtandfonline.com
Computational approaches, often coupled with experimental data, help elucidate the catalytic mechanisms. For example, the first step in this compound biosynthesis is the formation of m¹G37 catalyzed by tRNA:m¹G methyltransferase (Trm5). nih.govtandfonline.comnih.gov Crystal structures of archaeal Trm5 homologs have been solved, providing a basis for mechanistic studies. nih.govtandfonline.com Computational modeling can investigate the interaction of S-adenosyl-L-methionine (SAM), the methyl donor, with the enzyme's active site and the guanosine (B1672433) base at position 37 of tRNA. tandfonline.com
Tyw1, a radical SAM enzyme, catalyzes the formation of 4-demethylthis compound (B1206707) (imG-14) from m¹G37, utilizing pyruvate (B1213749). nih.govtandfonline.comreactome.org Computational modeling can help propose catalytic reaction mechanisms for such complex radical-mediated transformations, involving the binding of SAM and pyruvate to iron-sulfur clusters within the enzyme. tandfonline.com
Computational studies can also focus on enzymes like Tyw2, which appends an α-amino-α-carboxypropyl moiety from SAM, and Tyw3, an S-AdoMet-dependent methyltransferase. tandfonline.com Modeling the active sites of these enzymes and their interactions with substrates and SAM can provide insights into the chemical steps involved. tandfonline.comtandfonline.com For instance, computational docking exercises have been performed for Tyw4, a bifunctional enzyme, to understand how it catalyzes methylation and methoxycarbonylation reactions. tandfonline.com These models can suggest different binding modes for the substrate within the catalytic site. tandfonline.com
While crystal structures of several this compound and wybutosine biosynthetic enzymes, primarily from archaeal homologs, are available, computational modeling complements these structures by providing dynamic information and insights into transition states and reaction pathways that are difficult to capture experimentally. nih.govtandfonline.comtandfonline.com
In Silico Analysis of Protein-Ligand Interactions in this compound Metabolism
In silico analysis of protein-ligand interactions is crucial for understanding how this compound biosynthetic enzymes bind their substrates (tRNA, SAM, pyruvate, intermediate this compound derivatives) and cofactors. Techniques like molecular docking and MD simulations are employed for this purpose. mdpi.comjapsonline.com
Molecular docking can predict the likely binding sites and poses of ligands within the enzyme's active site. japsonline.com This is particularly useful when experimental structural data for enzyme-ligand complexes are limited. MD simulations, using accurate force fields, provide a more realistic view of the dynamic interactions and stability of the protein-ligand complex over time. mdpi.com
Studies involving in silico analysis can investigate the specific residues in the enzyme's active site that are critical for ligand binding through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. mdpi.comjapsonline.com For example, analysis of enzyme active sites can identify conserved residues that interact with SAM or the modified guanosine base. tandfonline.comsemanticscholar.org
While the provided search results primarily discuss the enzymes and substrates involved in this compound biosynthesis, the general principles of in silico protein-ligand interaction analysis apply. Such studies would involve:
Preparation of protein structures (from crystal structures or homology models) and ligand structures.
Molecular docking to predict initial binding poses.
MD simulations to refine the poses and assess the stability and dynamics of the complex.
Analysis of interaction energies and key contacts between the protein and ligand.
This type of analysis can help to understand substrate specificity, the role of specific amino acid residues in catalysis, and the potential impact of mutations on enzyme function.
Application of Comparative Genomics and Phylogenetic Analysis for Pathway Reconstruction
Comparative genomics and phylogenetic analysis have been instrumental in identifying genes encoding this compound biosynthetic enzymes and reconstructing the evolutionary history of this pathway. nih.govresearchgate.netnih.govoup.combeilstein-institut.denih.govresearchgate.netmdpi.comoup.com
By comparing genomes of organisms known to contain this compound derivatives in their tRNAPhe (primarily eukaryotes and archaea), researchers can identify homologous genes that are likely involved in the biosynthetic pathway. nih.govresearchgate.netnih.govbeilstein-institut.denih.govresearchgate.netmdpi.com This approach led to the identification of the TYW gene family in S. cerevisiae, critical for this compound base formation. nih.gov Subsequent comparative genomic analysis in archaeal genomes identified homologs of the yeast wybutosine biosynthesis proteins. researchgate.netnih.govoup.comresearchgate.net
Phylogenetic analysis of these homologous genes helps to understand their evolutionary relationships and infer the likely presence and diversity of this compound derivatives in different organisms. researchgate.netnih.govoup.comoup.com This analysis has revealed that four of the five wybutosine biosynthetic enzymes are ancient and may have been present in the last common ancestor of Archaea and Eucarya. researchgate.netnih.govoup.comresearchgate.net Variations in the distribution patterns of these enzymes across different archaeal genomes reflect the diversity of this compound derivatives found in these organisms. researchgate.netnih.govoup.comresearchgate.net
Comparative genomics has also been used to propose scenarios for the origin and evolution of this compound derivatives biosynthesis in Archaea, which have been partly validated experimentally. researchgate.netnih.govoup.com This includes identifying archaeal-specific this compound derivatives like isothis compound (B13420988) (imG2) and 7-methylthis compound (mimG) and proposing that gene duplication events, such as in the trm5 gene, may have led to changes in enzyme function. researchgate.netnih.govoup.com
The application of comparative genomics and phylogenetic analysis has been particularly productive in discovering novel enzymes and pathways in Archaea due to the uniqueness of their metabolic solutions. beilstein-institut.de This approach has helped to identify the function of several enzyme families, uncover novel enzyme activities, detect cases of orthologous displacements, and propose novel pathways. beilstein-institut.de
For example, comparative genomics analysis followed by genetic and biochemical verification was used to decipher the complex enzymatic pathway for the biosynthesis of this compound derivatives in the anticodon of tRNAPhe. nih.govresearchgate.net This involved searching for homologous genes in fully sequenced genomes and correlating them with the presence of imG-14 derivatives, which can reveal alternative metabolic routes and provide insight into the emergence and evolution of this gene family. nih.gov
| Organism / Domain | This compound Derivatives Found | Key Biosynthetic Enzymes Identified (via genomics/phylogeny) |
| Saccharomyces cerevisiae (Eukarya) | Wybutosine (yW), intermediates (imG-14, yW-72, yW-58) | Trm5, Tyw1, Tyw2, Tyw3, Tyw4 |
| Archaea | Diverse (imG-14, yW-86, yW-72, imG, imG2, mimG) | Homologs of Trm5, Tyw1, Tyw2, Tyw3 (Taw1, Taw2, Taw22, Taw3) |
| Torulopsis utilis (Fungi) | This compound (imG) | Related pathway enzymes |
| Trypanosoma brucei (Protist, mitochondria) | This compound (imG) | Related pathway enzymes (TbTYW1S) |
Future Research Directions in Wyosine Biology
Elucidation of Remaining Uncharacterized Biosynthesis Steps and Intermediate Metabolites
While significant strides have been made in mapping the biosynthetic pathways of wyosine and its derivatives in both eukaryotes and archaea, certain steps and intermediate metabolites remain uncharacterized. In eukaryotes, the biosynthesis of wybutosine (B12426080) (yW), a prominent this compound derivative, involves five distinct enzymes acting sequentially, starting from 1-methylguanosine (B33566) (m¹G). smolecule.commdpi.comnih.govembopress.org In archaea, the pathways are more diverse, with 4-demethylthis compound (B1206707) (imG-14) serving as a key intermediate for the formation of various derivatives like yW-72, imG, and mimG. smolecule.commdpi.comresearchgate.netnih.govresearchgate.net
Challenges persist in fully detailing the enzymatic reactions and identifying all transient intermediates, particularly in archaeal species where the diversity of this compound derivatives and their corresponding pathways is greater. researchgate.netresearchgate.netresearchgate.net For instance, the precise chemical structure of the reaction product catalyzed by the eukaryotic enzyme TYW1 from its substrate m¹G37 is still unknown. nih.gov Further research utilizing advanced mass spectrometry techniques, coupled with genetic and biochemical approaches, is needed to isolate and characterize these elusive intermediates and the enzymes responsible for their transformation. Elucidating these missing steps is crucial for a complete understanding of this compound biosynthesis and its evolution across different domains of life. mdpi.comresearchgate.net
Comprehensive Dissection of Regulatory Mechanisms Governing this compound Modification Levels
The levels of this compound modification in tRNAPhe are not static but can be influenced by various factors, including cellular growth conditions and stress. nih.gov This suggests the existence of intricate regulatory mechanisms that control the activity or expression of the this compound biosynthetic enzymes. However, these regulatory networks are not yet fully understood.
Future research should focus on identifying the molecular players involved in regulating this compound modification levels. This could include investigating the transcriptional and translational control of the genes encoding this compound biosynthetic enzymes (e.g., TYW1, TYW2, TYW3, TYW4, Trm5 in eukaryotes, and their archaeal homologs like Taw1 and Taw3). mdpi.comontosight.aiembopress.orgresearchgate.net Additionally, post-translational modifications of these enzymes, interactions with other proteins or RNA molecules, and the influence of cellular signaling pathways could play a role in modulating their activity. Understanding these regulatory mechanisms is important for comprehending how cells fine-tune translation fidelity in response to changing environmental conditions and cellular states. nih.gov Aberrant this compound modification levels have been implicated in certain conditions, such as cancer, highlighting the potential clinical relevance of these regulatory studies. researchgate.net
Discovery and Functional Characterization of Novel this compound Derivatives and Their Biological Roles
While several this compound derivatives have been identified in eukaryotes and archaea, the full spectrum of these modifications and their specific biological functions may not yet be completely known. The diversity of this compound derivatives, particularly in archaea, suggests potentially specialized roles beyond the well-established function in tRNAPhe codon recognition and translational fidelity. smolecule.commdpi.comnih.govresearchgate.netnih.gov
Future research should aim to discover novel this compound derivatives that may exist in various organisms or under specific physiological conditions. Advanced analytical techniques, such as high-resolution mass spectrometry and comparative epitranscriptomics, can be employed for this purpose. mdpi.com Following the identification of new derivatives, their precise biological roles need to be functionally characterized. This could involve genetic studies to eliminate or alter the synthesis of specific derivatives and assess the resulting phenotypic consequences. Investigating whether this compound derivatives are present in other RNA species beyond tRNAPhe and exploring their potential interactions with ribosomal components or other RNA-binding proteins could reveal novel functions. smolecule.commdpi.comoup.com
Advanced Structural and Mechanistic Investigations of this compound-Modifying Enzyme Complexes
The enzymes involved in this compound biosynthesis are complex, often utilizing various cofactors and operating in multi-enzyme complexes. mdpi.comnih.govontosight.ainih.govnih.govnih.gov Obtaining detailed structural and mechanistic insights into these enzymes and their interactions with tRNA substrates and other protein partners is crucial for understanding the catalytic processes and regulatory mechanisms.
While some structural information is available for certain this compound biosynthetic enzymes, particularly archaeal homologs, high-resolution structures of many eukaryotic enzymes and their complexes remain to be determined. nih.govontosight.airesearchgate.netnih.govtandfonline.comdntb.gov.ua Future research should utilize advanced structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography to visualize these enzymes and complexes in action. researchgate.netnih.gov Mechanistic studies employing a combination of biochemical assays, mutagenesis, and computational modeling can provide deeper insights into the catalytic mechanisms, substrate recognition, and the roles of specific amino acid residues and cofactors. mdpi.comnih.govnih.govtandfonline.comacs.org Understanding the structural basis of these enzymatic reactions can also inform efforts to manipulate this compound modification levels for biotechnological or therapeutic purposes. dntb.gov.ua
Development of Innovative Biotechnological Tools and Research Platforms Based on this compound Chemistry
The unique chemical structure and biological importance of this compound make it a compelling target for the development of novel biotechnological tools and research platforms. Understanding this compound biosynthesis and function can pave the way for new approaches in synthetic biology, molecular diagnostics, and therapeutics. smolecule.com
Future research could focus on developing methods for the efficient in vitro or in vivo synthesis of specific this compound derivatives for research or industrial applications. This might involve engineered enzymes or synthetic biology approaches. smolecule.comgoogle.com this compound derivatives could also be explored as components in synthetic mRNA for improved translation efficiency or fidelity in therapeutic applications. smolecule.com Furthermore, the enzymes involved in this compound modification could be repurposed or engineered for site-specific RNA modification in various biotechnological contexts. dntb.gov.ua Developing probes or sensors that can detect or monitor this compound modification levels in living cells would be invaluable tools for studying its dynamic regulation and function. smolecule.com
Q & A
Q. What analytical techniques are recommended for structural identification and purity assessment of wyosine derivatives?
To confirm the identity and purity of this compound derivatives, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS). For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to this compound’s low abundance in biological samples. Ensure experimental protocols include detailed synthesis conditions (e.g., solvent systems, temperature) and cross-validate results against known spectral databases .
Q. How can researchers design initial experiments to isolate this compound from tRNA samples?
Begin with enzymatic digestion of tRNA using RNase T1 or A followed by chromatographic separation (reverse-phase HPLC or ion-exchange chromatography). Monitor fractions via UV absorbance (260 nm) and confirm this compound presence via MS/MS. Include negative controls (e.g., tRNA lacking this compound modifications) and replicate experiments to account for batch variability .
Q. What are the common challenges in synthesizing this compound analogs, and how can they be mitigated?
Challenges include low yields in nucleoside coupling reactions and instability of intermediates. Optimize reaction conditions using protective groups (e.g., acetyl for hydroxyl groups) and employ inert atmospheres to prevent oxidation. Characterize intermediates via thin-layer chromatography (TLC) and adjust purification methods (e.g., flash chromatography) iteratively .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in tRNA stability be systematically resolved?
Contradictory findings (e.g., this compound enhancing vs. destabilizing tRNA structure) may arise from differences in experimental models (e.g., in vitro vs. in vivo systems). Address this by:
Q. What methodologies are suitable for investigating this compound’s biosynthesis pathway in hyperthermophilic archaea?
Use genetic knockout models (e.g., CRISPR-Cas9) to disable putative this compound biosynthetic enzymes (e.g., TYW1-TYW5 orthologs). Combine metabolomic profiling (LC-MS) with isotopic labeling (¹³C-glucose) to trace precursor incorporation. Validate hypotheses via complementation assays and in vitro reconstitution of enzymatic steps .
Q. How can researchers assess the functional redundancy of this compound in translational fidelity across evolutionary lineages?
Design a comparative study using:
- Phylogenetic analysis to map this compound occurrence against tRNA gene families.
- Ribosome profiling in this compound-deficient mutants (e.g., yeast ΔTYW1) to quantify mistranslation rates.
- Cross-species complementation (e.g., archaeal enzymes in eukaryotic systems) to test functional conservation .
Methodological and Theoretical Frameworks
What frameworks guide the formulation of hypothesis-driven research questions about this compound’s evolutionary significance?
Apply the PECO framework (Population: tRNA modifications; Exposure: this compound presence; Comparator: this compound-absent systems; Outcome: Translational accuracy) to structure questions. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of proposed studies .
Q. How should researchers address gaps in this compound-related literature during systematic reviews?
Conduct a PRISMA-compliant review with keyword combinations (e.g., “this compound biosynthesis,” “tRNA modification enzymes”) across databases (PubMed, Web of Science). Use citation chaining and backward/forward reference tracking. Prioritize studies with raw data availability (e.g., proteomics repositories) for reanalysis .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s correlation with cellular stress responses?
Apply multivariate regression models to link this compound levels (dependent variable) to stress markers (e.g., ROS, heat shock proteins). Use cluster analysis to group co-varying tRNA modifications and Bayesian networks to infer causal relationships. Report effect sizes with 95% confidence intervals to contextualize biological significance .
Q. How can contradictions in this compound’s thermodynamic stability data be reconciled?
Perform sensitivity analyses to identify outliers or methodological artifacts (e.g., buffer composition differences). Validate findings using orthogonal techniques: differential scanning calorimetry (DSC) for thermal stability and small-angle X-ray scattering (SAXS) for structural changes. Publish raw datasets to enable third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
